molecular formula C8H13BrO3 B1625339 tert-butyl 2-bromo-3-oxobutanoate CAS No. 36082-04-9

tert-butyl 2-bromo-3-oxobutanoate

Cat. No.: B1625339
CAS No.: 36082-04-9
M. Wt: 237.09 g/mol
InChI Key: RSLRKDAIIQXZHX-UHFFFAOYSA-N
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Description

tert-butyl 2-bromo-3-oxobutanoate: is an organic compound with the molecular formula C8H13BrO3. It is a derivative of butyric acid, where the hydrogen atoms are replaced by bromine and tert-butyl ester groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 3-oxobutyric acid: The synthesis of tert-butyl 2-bromo-3-oxobutanoate can be achieved by bromination of 3-oxobutyric acid followed by esterification with tert-butyl alcohol.

    From tert-butyl bromoacetate: Another method involves the reaction of tert-butyl bromoacetate with a suitable base to form the desired ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-butyl 2-bromo-3-oxobutanoate undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Reduction: Reducing agents such as LiAlH4 or NaBH4 are used in anhydrous solvents like ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) are used in aqueous or acidic conditions.

Major Products Formed:

    Substitution: Formation of substituted esters or amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl 2-bromo-3-oxobutanoate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.

Synthesis of Pharmaceuticals

One notable application is its use as a synthetic intermediate for the production of cephalosporin antibiotics. The compound can undergo reactions to yield aminothiazole derivatives, which are crucial for developing antimicrobial agents. For example, methods have been developed that utilize this compound to synthesize cephalosporins with enhanced antimicrobial activity through specific reaction pathways involving nitrosating agents .

Reaction Pathways

The compound can also be involved in various reaction mechanisms such as:

  • Aldol Reactions : It can participate in Mukaiyama crossed-aldol-type reactions, which are useful for forming carbon-carbon bonds in complex organic frameworks .
  • Reduction Reactions : It has been shown to be reactive towards alcohol dehydrogenases, facilitating reductions of α-keto esters .

Industrial Applications

This compound is not only significant in laboratory settings but also holds promise for industrial applications.

Production of Agricultural Chemicals

The compound can be utilized in the synthesis of agrochemicals, where it acts as a precursor for various herbicides and pesticides. The ability to modify its structure allows chemists to tailor properties for specific agricultural needs.

Material Science

In material science, this compound can be used as a building block for polymers and other materials. Its reactivity enables the incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength.

Case Studies and Research Findings

Several studies have documented the effectiveness and versatility of this compound in synthetic applications.

Case Study: Cephalosporin Synthesis

Research has demonstrated that using this compound as an intermediate can significantly improve yields and purity in the synthesis of cephalosporins compared to traditional methods. This advancement is attributed to optimized reaction conditions that reduce by-products and enhance selectivity .

Case Study: Aldol-Type Reactions

A study highlighted the successful application of this compound in Mukaiyama aldol reactions, showcasing its ability to form complex structures efficiently under mild conditions .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-3-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group also allows for hydrolysis and other esterification reactions .

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

    Metabolic Pathways: It can interfere with metabolic pathways by modifying key intermediates or enzymes involved in the process.

Comparison with Similar Compounds

    tert-Butyl bromoacetate: Similar in structure but lacks the oxo group, making it less reactive in certain substitution reactions.

    2-Bromo-3-oxobutyric acid methyl ester: Similar but with a methyl ester group instead of tert-butyl, affecting its solubility and reactivity.

Uniqueness: tert-butyl 2-bromo-3-oxobutanoate is unique due to its combination of bromine and tert-butyl ester groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic applications where selective reactivity is required .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl 2-bromo-3-oxobutanoate, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound is typically synthesized via bromination of tert-butyl acetoacetate using bromine or N-bromosuccinimide (NBS) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the brominating agent. Catalysts like Lewis acids (e.g., ZnBr₂) may enhance regioselectivity. Monitor reaction progress via TLC or GC-MS to terminate at maximal yield.
  • Key Considerations : Side products like over-brominated derivatives can form if reaction time exceeds optimal thresholds. Quenching with aqueous sodium thiosulfate minimizes residual bromine hazards .

Q. How should researchers characterize the purity and structural integrity of tert-butyl 2-bromo-3-oxobutanoate post-synthesis?

  • Methodology :

  • Spectroscopy : Use 1H^1H-NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm, singlet) and the α-bromo ketone moiety (δ ~4.3–4.5 ppm for adjacent protons). 13C^{13}C-NMR should show carbonyl peaks at ~200 ppm and brominated carbon at ~40 ppm.
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Physical Properties : Compare observed melting point (103–106°C) with literature values to detect impurities .

Q. What safety protocols are critical when handling tert-butyl 2-bromo-3-oxobutanoate in the laboratory?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for aerosol protection.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated byproducts.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of tert-butyl 2-bromo-3-oxobutanoate in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies comparing substitution rates with analogous methyl or ethyl esters. Use DFT calculations to model transition states and steric hindrance effects. Experimental data (e.g., krelk_{rel} values) can reveal how the tert-butyl group retards SN2 mechanisms, favoring elimination pathways under basic conditions. Reference crystallographic data to quantify steric parameters (e.g., Tolman cone angles) .

Q. What are the potential competing reaction pathways when using tert-butyl 2-bromo-3-oxobutanoate in nucleophilic substitution reactions, and how can selectivity be controlled?

  • Methodology :

  • Pathway Analysis : Under basic conditions (e.g., K₂CO₃), elimination to form α,β-unsaturated ketones competes with substitution. Use low-polarity solvents (e.g., toluene) and bulky nucleophiles (e.g., tert-butoxide) to favor substitution.
  • Monitoring Tools : In-situ IR spectroscopy tracks carbonyl intermediate formation. Quench aliquots at intervals for GC-MS analysis to quantify product ratios .

Q. How can the stability of tert-butyl 2-bromo-3-oxobutanoate be assessed under varying storage conditions (e.g., temperature, humidity)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via NMR (disappearance of bromine signals) and LC-MS (detection of hydrolysis products like tert-butyl acetoacetate).
  • Recommendations : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis. Include desiccants like silica gel .

Properties

CAS No.

36082-04-9

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

tert-butyl 2-bromo-3-oxobutanoate

InChI

InChI=1S/C8H13BrO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3

InChI Key

RSLRKDAIIQXZHX-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)OC(C)(C)C)Br

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)Br

Origin of Product

United States

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